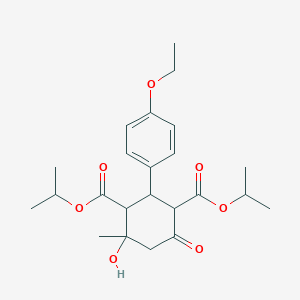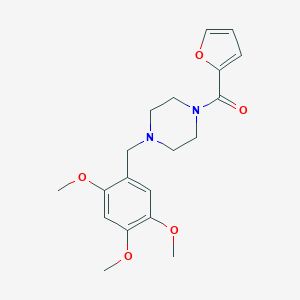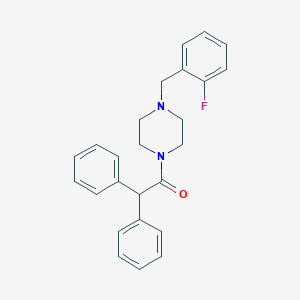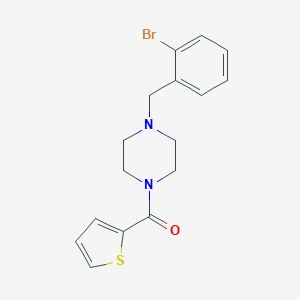
Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, also known as DPHD, is a chemical compound that has gained significant attention in the field of scientific research. The compound is known for its unique properties and has been extensively studied for its potential applications in various fields.
作用機序
The mechanism of action of Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is not yet fully understood. However, it is believed that the compound exerts its effects by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways. It has also been found to inhibit the expression of various pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the levels of oxidative stress markers and inflammatory cytokines in various cell types. It has also been found to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been found to be stable under various conditions. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate. One area of interest is the potential use of the compound in the treatment of various inflammatory and neurodegenerative diseases. Another area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate and its potential side effects.
Conclusion:
Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a unique chemical compound that has gained significant attention in the field of scientific research. The compound has been extensively studied for its potential applications in various fields and has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. While there are still many unanswered questions regarding the compound's mechanism of action and potential side effects, there is no doubt that Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has the potential to be a valuable tool for researchers in various fields.
合成法
The synthesis of Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate involves the reaction of 4-ethoxyphenylacetic acid with 2,2-dimethyl-1,3-propanediol in the presence of a catalyst. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-hydroxy-4-methyl-2-oxocyclohexane-1,3-dicarboxylic acid in the presence of a base to produce Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate.
科学的研究の応用
Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential applications in the treatment of cancer and Alzheimer's disease.
特性
製品名 |
Dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
|---|---|
分子式 |
C23H32O7 |
分子量 |
420.5 g/mol |
IUPAC名 |
dipropan-2-yl 2-(4-ethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C23H32O7/c1-7-28-16-10-8-15(9-11-16)18-19(21(25)29-13(2)3)17(24)12-23(6,27)20(18)22(26)30-14(4)5/h8-11,13-14,18-20,27H,7,12H2,1-6H3 |
InChIキー |
UMLFZCYFMXRADE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)C)(C)O)C(=O)OC(C)C |
正規SMILES |
CCOC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)C)(C)O)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone](/img/structure/B248740.png)
![1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248742.png)
![4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248746.png)

![4-[2-(2-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248748.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B248749.png)

![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248751.png)
![(4-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B248753.png)

methanone](/img/structure/B248757.png)


